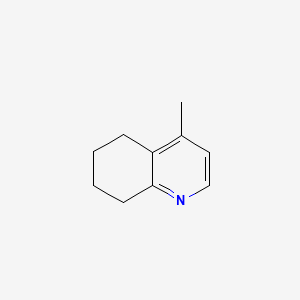

5,6,7,8-Tetrahydro-4-methylquinoline

Description

Properties

IUPAC Name |

4-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYCOYCCCKHXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951587 | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28971-03-1 | |

| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28971-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5,6,7,8-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028971031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Methyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives

Classical and Contemporary Approaches to Tetrahydroquinoline Core Synthesis

The construction of the tetrahydroquinoline ring system is a focal point in synthetic organic chemistry due to its prevalence in bioactive molecules. Methodologies have evolved to include multicomponent reactions that build the core in a single pot and reductive pathways that saturate a pre-existing aromatic quinoline (B57606) ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like tetrahydroquinolines by combining three or more starting materials in a single reaction vessel. mdpi.com These strategies are valued for their atom economy, speed, and the ability to generate structural diversity. acgpubs.org

A well-established method for constructing the 5,6,7,8-tetrahydroquinoline (B84679) core involves the condensation of cyclohexanone (B45756) with other reagents. In a typical example, the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) is achieved by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source. nih.gov This type of reaction capitalizes on the reactivity of cyclohexanone, which can undergo initial aldol-type condensation, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. nih.govmdpi.com

The general mechanism involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an amine source with a cyclic ketone. nih.gov This approach allows for the one-pot synthesis of highly substituted tetrahydroquinolines.

Table 1: Example of Cyclohexanone-based Condensation for a Tetrahydroquinoline Derivative

| Reactant 1 | Reactant 2 | Nitrogen Source | Product |

|---|

The Kröhnke pyridine synthesis, traditionally used for preparing substituted pyridines, has been adapted for the synthesis of tetrahydroquinolines. wikipedia.orgdrugfuture.com The classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. nih.gov

A modified, one-pot approach has been developed for the synthesis of substituted 5,6,7,8-tetrahydroquinolines. researchgate.net This pathway is a four-component tandem reaction that utilizes an N-phenacylpyridinium bromide, an aromatic aldehyde, a substituted cyclic ketone (like cyclohexanone), and a nitrogen source. researchgate.netresearchgate.net This convergent domino synthesis provides moderate to good yields of the desired tetrahydroquinoline derivatives. researchgate.net The mechanism begins with a Michael addition of the enolate of the α-pyridinium methyl ketone to an α,β-unsaturated ketone, which is formed in situ, leading to a 1,5-dicarbonyl intermediate that subsequently cyclizes and aromatizes to form the pyridine ring fused to the cyclohexane (B81311) moiety. wikipedia.org

In recent years, a significant focus has been placed on developing more environmentally friendly synthetic methods. For quinoline and its derivatives, this includes the use of green catalysts and solvents like ionic liquids. researchgate.netrsc.org Ionic liquids (ILs) are considered greener alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. acgpubs.orgjchemlett.com

Protocols using ionic liquids such as 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]) have been developed for the efficient synthesis of quinoline derivatives. researchgate.net These reactions often proceed under milder conditions with shorter reaction times and easier work-up procedures. researchgate.net For instance, the one-pot synthesis of tetrahydrobenzo[b]pyrans, a related heterocyclic system, has been successfully achieved in water using a biodegradable choline (B1196258) hydroxide-based ionic liquid as the catalyst, which could be recycled multiple times without significant loss of activity. mdpi.com While not specifically detailed for 4-methyl-5,6,7,8-tetrahydroquinoline in the provided context, these principles are broadly applicable to the synthesis of heterocyclic compounds, aiming to reduce the use of hazardous solvents and catalysts. researchgate.netmdpi.com

Reductive Synthesis Pathways

An alternative and widely used strategy for synthesizing tetrahydroquinolines is the reduction of the corresponding quinoline precursors. This approach is direct and often highly efficient.

The catalytic hydrogenation of the quinoline ring is a primary method for producing 1,2,3,4-tetrahydroquinolines. organic-chemistry.org This transformation can be achieved using various catalytic systems and hydrogen sources. For the synthesis of 4-methyl-5,6,7,8-tetrahydroquinoline, the direct precursor is 4-methylquinoline (B147181).

The reduction can proceed in stages. For example, a cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of 4-methylquinoline to yield 4-methyl-1,2-dihydroquinoline. nih.gov Controlling the reduction to stop at the dihydroquinoline stage can be challenging, as overreduction to the tetrahydroquinoline is common. nih.gov Indeed, using a sufficient amount of the hydrogen donor, such as H₃N·BH₃, in the presence of the cobalt catalyst allows for the complete conversion to the corresponding tetrahydroquinoline. nih.gov Other catalytic systems, including those based on manganese, have also been developed for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, operating via a "borrowing hydrogen" methodology. acs.orgnih.gov

A bifunctional palladium-based catalyst (Pd@UiO-66) has also been shown to be effective in the hydrogenation of quinoline precursors to tetrahydroquinolines under hydrogen pressure. iastate.edu

Table 2: Catalytic Systems for Hydrogenation of Quinolines

| Quinoline Substrate | Catalyst System | Hydrogen Source | Product | Reference |

|---|---|---|---|---|

| 4-Methylquinoline | Cobalt-amido complex | H₃N·BH₃ | 4-Methyl-1,2-dihydroquinoline / 4-Methyl-1,2,3,4-tetrahydroquinoline | nih.gov |

| Substituted Quinolines | Manganese PN³ pincer complex | Secondary alcohols (Borrowing Hydrogen) | 1,2,3,4-Tetrahydroquinolines | acs.orgnih.gov |

| ortho-Nitrochalcones | Pd@UiO-66 | H₂ | 2-Phenyl-1,2,3,4-tetrahydroquinoline | iastate.edu |

Regioselective Reduction Strategies

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline often involves the reduction of the corresponding quinoline precursor, 4-methylquinoline. Achieving regioselectivity in this reduction is crucial to specifically saturate the pyridine ring while leaving the benzene (B151609) ring intact.

One notable approach involves a photocatalytic hydrogenation process. For instance, the reaction of (E)-4-methyl-2-(4-(trifluoromethyl)styryl)aniline with an α-diazo diphenyl sulfonium (B1226848) triflate, followed by catalytic hydrogenation using a Hantzsch ester and trifluoroacetic acid, can yield the corresponding tetrahydroquinoline. acs.org This method selectively reduces the newly formed quinoline ring. acs.org

Another strategy is the use of specific catalysts that favor the reduction of the heterocyclic portion of the quinoline system. While the classic Birch reduction is a powerful tool for dearomatization, modern methods offer milder conditions and greater control. nih.gov For example, a diradical-mediated approach allows for the selective hydrosilylation and reduction of N-heterocycles. nih.gov Deuterium labeling studies have shown that in these reductions, the C5-proton originates from the silane, and the C8-proton is delivered by an acid. nih.gov

The choice of catalyst and reaction conditions can dramatically influence the outcome. For example, a manganese PN3 pincer complex can catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.govacs.org The selectivity of this reaction towards the tetrahydroquinoline product over the quinoline is controlled by the choice of base and temperature. nih.gov

Strategies for Chiral Tetrahydroquinoline Synthesis

The development of stereoselective methods for the synthesis of chiral tetrahydroquinolines is of significant interest due to the prevalence of this chiral scaffold in pharmaceuticals.

Enzymatic Resolution and Asymmetric Synthesis

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure tetrahydroquinolines. For instance, the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can produce enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in high chemical yields. researchgate.net Similarly, a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline has been observed using Candida antarctica Lipase B, yielding the (R)-acetamide in over 60% yield from the racemic amine. nih.gov

Asymmetric synthesis provides a direct route to chiral tetrahydroquinolines. Iridium-catalyzed asymmetric hydrogenation of quinoxalines has been developed to produce chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities. nih.gov By adjusting the reaction solvent, either enantiomer can be selectively obtained. nih.gov Another approach involves the use of chiral phosphoric acids as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This method proceeds through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be derived from naturally occurring chiral compounds like amino acids or terpenes. nih.gov

One common strategy involves the use of oxazolidinone auxiliaries, which have been effectively used in asymmetric alkylation and aldol (B89426) reactions to set multiple stereocenters. wikipedia.org Another widely used auxiliary is camphorsultam. wikipedia.org

In the context of tetrahydroquinoline synthesis, chiral auxiliaries can be employed to direct diastereoselective reactions. For example, N-propargylation of enantioenriched homopropargylic amine derivatives, followed by a [2+2+2] cyclotrimerization promoted by Wilkinson's catalyst, can lead to chiral 1,2,3,4-tetrahydroisoquinolines. ua.es The tert-butanesulfinyl group, a common chiral auxiliary, can be easily removed under mild conditions after the desired stereoselective transformation. ua.es

Functionalization and Derivatization Strategies for 4-Methyl-5,6,7,8-tetrahydroquinoline

Once synthesized, 4-Methyl-5,6,7,8-tetrahydroquinoline can be further modified to create a diverse range of derivatives.

Substitution Reactions at the Nitrogen and Carbon Positions

The nitrogen and carbon atoms of the tetrahydroquinoline ring system are amenable to various substitution reactions. The nitrogen atom can be functionalized through N-alkylation or N-arylation. For instance, palladium-catalyzed dual C-H bond activation allows for the direct alkylation of quinoline N-oxides with ethers. mdpi.com

The carbon positions can also be selectively functionalized. A general and selective deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position has been developed using organolithiums and phosphoramide (B1221513) ligands. chemrxiv.org This allows for direct alkylation with primary and secondary alkyl halides, as well as Negishi cross-coupling with aromatic halides. chemrxiv.org Furthermore, the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification, provides a route to 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org These esters can then be converted into amides and nitriles. rsc.org

Annulation and Fused-Ring System Construction (e.g., Pyrimidoquinolines, Pyrazoloquinolines)

The tetrahydroquinoline scaffold is a versatile platform for the construction of fused-ring systems, such as pyrimidoquinolines and pyrazoloquinolines. These fused heterocycles often exhibit significant biological activities. nih.govrsc.org

Pyrimido[4,5-b]quinolines can be synthesized through various methods. One approach involves a three-component, one-pot cyclocondensation of an aminopyrimidine, dimedone, and an aromatic aldehyde, which can be promoted by ultrasound. nih.gov Another method is the Vilsmeier–Haack cyclization of 6-(arylamino)uracils. rsc.org The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with formamide (B127407) at reflux yields a tetrahydropyrimido[4,5-b]quinolinone derivative. nih.gov

The synthesis of pyrazolo-fused quinolines can be achieved through multi-component reactions. For example, the condensation of an aryl aldehyde, hydrazine (B178648) hydrate, ethyl acetoacetate, and ammonium acetate can produce tetrahydrodipyrazolopyridines. chemmethod.com The mechanism involves the initial formation of a pyrazolone (B3327878) intermediate. chemmethod.com

Site-Specific Derivatization (e.g., 8-substituted derivatives, N-substituted derivatives)

The functionalization of the 4-methyl-5,6,7,8-tetrahydroquinoline core at specific sites is crucial for developing new derivatives with tailored properties. Key positions for derivatization include the C-8 position, which is adjacent to the nitrogen in the saturated ring, and the nitrogen atom itself.

8-Substituted Derivatives

A primary strategy for introducing substituents at the C-8 position involves the formation of a nucleophilic intermediate via metallation. The deprotonation at C-8 is facilitated by the adjacent nitrogen atom. Treatment of 4-methyl-5,6,7,8-tetrahydroquinoline with a strong base, such as butyl lithium in a non-polar solvent like benzene, generates the corresponding 8-lithio-4-methyl-5,6,7,8-tetrahydroquinoline. prepchem.com This powerful nucleophilic intermediate can then react with various electrophiles to install a range of functional groups. For instance, reaction with carbon dioxide followed by an acidic workup yields 4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid, while reaction with methyl chloroformate produces the corresponding methyl ester. prepchem.com

An alternative pathway to 8-substituted derivatives begins with an oxygenated precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.gov This alcohol can be resolved into its separate enantiomers using lipase-catalyzed kinetic acetylation. nih.govresearchgate.net The hydroxyl group can then be converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with reagents like sodium azide (B81097) introduces an azido (B1232118) group, which can be reduced to a primary amine (8-amino-5,6,7,8-tetrahydroquinoline). nih.govresearchgate.net This approach allows for the synthesis of various enantiomerically pure 8-substituted compounds. researchgate.net

Table 1: Examples of C-8 Position Derivatization

| Starting Material | Reagent(s) | Product Functional Group at C-8 | Reference |

|---|---|---|---|

| 4-Methyl-5,6,7,8-tetrahydroquinoline | 1. n-Butyl lithium 2. CO₂ | Carboxylic Acid | prepchem.com |

| 4-Methyl-5,6,7,8-tetrahydroquinoline | 1. n-Butyl lithium 2. Isothiocyanates | Thiocarboxamide | researchgate.net |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. Methanesulfonyl chloride 2. Sodium azide 3. H₂/Pd-C | Amine | nih.govresearchgate.net |

N-Substituted Derivatives

Modification at the nitrogen atom of the tetrahydroquinoline ring is another common derivatization strategy. N-alkylation can be achieved through reactions with alkyl halides. A domino reaction strategy involving the reduction of a nitroaryl ketone followed by a reductive amination sequence can also yield N-substituted tetrahydroquinolines. nih.gov Furthermore, the nitrogen can undergo acylation with acid chlorides or react with isocyanates to form urea (B33335) derivatives, a reaction demonstrated on the related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold. nih.govscispace.com

Reactivity Studies: Carbophilic vs. Silicophilic Attacks

The reactivity of organometallic intermediates of 4-methyl-5,6,7,8-tetrahydroquinoline can be explored through their reactions with different types of electrophiles, notably those centered on carbon (carbophilic) or silicon (silicophilic). The key intermediate for these studies is the 8-lithio derivative, a strong, carbon-based nucleophile. prepchem.com

Carbophilic Attacks

A carbophilic attack involves the reaction of the 8-lithio nucleophile with a carbon-based electrophile. A classic example is the carboxylation reaction using carbon dioxide (CO₂) to form a new carbon-carbon bond, resulting in the corresponding 8-carboxylic acid derivative. prepchem.com Similarly, reactions with isocyanates or isothiocyanates lead to the formation of 8-carboxamides and 8-thiocarboxamides, respectively. researchgate.net These reactions demonstrate the nucleophilic character of the C-8 position and its propensity to attack electron-deficient carbon centers.

Silicophilic Attacks

A silicophilic attack involves the reaction of the nucleophile with a silicon-based electrophile. While direct comparative studies are limited, the reaction of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives with silicon-containing electrophiles has been reported. For example, reactions with trimethylsilyl (B98337) isocyanate have been described. researchgate.net A more direct illustration of a silicophilic attack would be the quenching of the 8-lithio intermediate with a silyl (B83357) halide, such as trimethylsilyl chloride (TMSCl). This reaction is expected to proceed readily, forming an 8-trimethylsilyl-5,6,7,8-tetrahydroquinoline, thus creating a carbon-silicon bond. This highlights the versatility of the lithiated intermediate to react with heteroatom electrophiles in addition to carbon-based ones.

Table 2: Comparison of Carbophilic and Silicophilic Reactivity at C-8

| Attack Type | Electrophile Example | Reagent | Resulting Functional Group at C-8 | Reference |

|---|---|---|---|---|

| Carbophilic | Carbon Dioxide | CO₂ | -COOH | prepchem.com |

| Carbophilic | Isothiocyanate | R-N=C=S | -C(=S)NHR | researchgate.net |

| Silicophilic | Silyl Halide (Proposed) | (CH₃)₃SiCl | -Si(CH₃)₃ | N/A |

Biological Activities and Mechanistic Investigations of 4 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives

Antineoplastic and Cytotoxic Potentials

The tetrahydroquinoline scaffold has proven to be a versatile framework in medicinal chemistry, with various derivatives exhibiting potent anticancer activities. mdpi.com These compounds have been shown to interfere with multiple cellular pathways essential for tumor growth and survival.

In Vitro Antiproliferative Activity against Human Cancer Cell Lines

Derivatives of 4-Methyl-5,6,7,8-tetrahydroquinoline have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. Research has consistently shown that modifications to the basic tetrahydroquinoline structure can lead to compounds with high potency and selectivity against cancerous cells.

For instance, a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were evaluated for their antiproliferative activity. Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), in particular, showed cytotoxicity against a panel of human cancer cell lines, including human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells. researchgate.net

Similarly, novel tetrahydroquinolinone derivatives have been synthesized and assessed for their ability to inhibit cancer cell growth. One such compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, displayed notable in vitro antiproliferative activity against human colorectal carcinoma cells (HCT-116). researchgate.net Another study highlighted that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity toward both colon (HCT-116) and lung (A549) cancer cell lines. nih.gov

Furthermore, the introduction of a morpholine (B109124) substituent to the tetrahydroquinoline scaffold has yielded derivatives with potent and selective cytotoxicity against lung cancer (A549) and breast cancer (MCF-7, MDA-MB-231) cell lines, while showing minimal toxicity to non-cancerous cells. mdpi.comnih.gov Some of these compounds exhibited exceptional activity, with IC₅₀ values in the nanomolar range, surpassing standard chemotherapeutic agents in preclinical tests. mdpi.comnih.gov The presence of nitrile groups (CN) is also suggested to enhance the anticancer activity of these heterocyclic compounds. researchgate.net

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Morpholine-substituted THQ | A549 | Lung Cancer | 0.033 - 0.062 | mdpi.com |

| Morpholine-substituted THQ | MCF-7 | Breast Cancer | 0.087 - 0.58 | mdpi.com |

| Tetrahydroquinolinone | HCT-116 | Colon Cancer | Micromolar concentrations | researchgate.net |

| Tetrahydroquinolinone | A549 | Lung Cancer | Potent activity noted | nih.gov |

| 2-methyl-THQ-8-amine | MSTO-211H | Mesothelioma | Cytotoxic activity noted | researchgate.net |

| 2-methyl-THQ-8-amine | A2780 | Ovarian Carcinoma | Cytotoxic activity noted | researchgate.net |

| 2-methyl-THQ-8-amine | HT-29 | Colorectal Adenocarcinoma | Cytotoxic activity noted | researchgate.net |

| 2-methyl-THQ-8-amine | HeLa | Cervix Carcinoma | Cytotoxic activity noted | researchgate.net |

THQ: Tetrahydroquinoline. IC₅₀ represents the concentration required to inhibit cell growth by 50%.

Impact on Cellular Processes

The anticancer effects of tetrahydroquinoline derivatives are mediated through the disruption of fundamental cellular processes. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov

One key observation is the ability of these derivatives to induce cell cycle arrest, a critical process that prevents cancer cells from dividing and proliferating. For example, certain tetrahydroquinolinones cause cells to accumulate in the G2/M phase of the cell cycle, a checkpoint before mitosis, ultimately leading to apoptosis. nih.gov Other derivatives have been linked to cell cycle arrest at the G1/S checkpoint. researchgate.net Research on related tetrahydroisoquinoline compounds further supports this, showing cell cycle arrest at the S or G2/M phase, accompanied by a significant increase in apoptosis. nih.govnih.gov

Mechanistically, these effects are often tied to the generation of reactive oxygen species (ROS) within the cancer cells. researchgate.netresearchgate.net The induction of massive oxidative stress disrupts the delicate balance of cell survival, leading to cell death. researchgate.net This elevated ROS can trigger mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway. researchgate.net Furthermore, some derivatives have been found to induce autophagy, a cellular self-degradation process, via modulation of signaling pathways like the PI3K/AKT/mTOR pathway. researchgate.net

Circumvention of Drug Resistance Mechanisms

A major challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov P-gp actively removes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and effectiveness. nih.govmdpi.com

Certain quinoline (B57606) derivatives have emerged as promising agents to overcome this resistance. One derivative, 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (B32628) (S4), was shown to be effective against doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000). nih.gov This suggests that such compounds can either evade or inhibit the P-gp pump. Another study demonstrated that a novel quinoline derivative could significantly enhance the cytotoxic effects of doxorubicin (B1662922) in doxorubicin-resistant lung (A549/DOX) and esophageal (KYSE150/DOX) cancer cells, indicating its potential as a P-gp inhibitor to reverse MDR. mdpi.com

Microtubule Targeting Effects

The cellular cytoskeleton, particularly microtubules, is a well-established target for anticancer drugs. Microtubules are dynamic polymers essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Several classes of tetrahydroquinoline derivatives have been identified as microtubule targeting agents. mdpi.com

By translating the key structural features of known steroidal microtubule disruptors, researchers have designed tetrahydroisoquinoline (a related scaffold) derivatives that exhibit potent antiproliferative activity. nih.gov These compounds were found to inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.gov Molecular docking studies predict that these and other related derivatives bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. mdpi.comnih.gov This mechanism effectively halts the cell cycle and induces apoptosis, providing another avenue through which these compounds exert their antineoplastic effects.

Antimicrobial and Antifungal Efficacy

Beyond their anticancer properties, derivatives of the quinoline and tetrahydroquinoline core structure are recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.comijpjournal.comnih.gov This dual activity makes them attractive candidates for further development in treating infectious diseases.

Broad-Spectrum Antimicrobial Activity

The tetrahydroquinoline scaffold is a flexible platform for developing agents effective against various pathogens. mdpi.com The synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines derived from a tetrahydroquinoline starting block, has yielded compounds with notable antimicrobial properties. ijpjournal.comnih.gov

These compounds have been tested against a range of microorganisms, demonstrating their potential as antibacterial and antifungal agents. ijpjournal.comresearchgate.net The derivatization of the quinoline moiety has been a key strategy in the ongoing search for more efficient antimicrobial drugs to combat issues like drug resistance. nih.gov Research has specifically highlighted the antifungal activity of tetrahydroquinolines against several phytopathogenic fungi, indicating their potential application in agriculture as well as medicine. researchgate.net

Antifungal Activity Evaluation

Derivatives of the tetrahydroquinoline skeleton have been investigated for their potential as antifungal agents, with activity being highly dependent on the specific structural modifications of the parent molecule.

One study focused on designing and synthesizing twenty chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety. nih.gov While the initial simple combination of the two structures lacked fungicidal activity, the introduction of a piperazine (B1678402) fragment as a linker led to a series of compounds (H1-H10) with good antifungal properties. nih.gov Notably, compound H4 demonstrated the highest inhibitory activity against the plant pathogenic fungus Phytophthora capsici, with a median effective concentration (EC50) of 5.2 µg/mL. nih.gov This potency was significantly greater than the commercial fungicides Azoxystrobin (EC50 = 80.2 µg/mL) and Fluopyram (EC50 = 146.8 µg/mL). nih.gov Mechanistic studies revealed that H4 likely acts by targeting the fungal cell membrane and inhibiting the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in mitochondrial respiration. nih.gov

In other research, a series of N-alkyl tetra- and perhydroquinoline derivatives were synthesized and evaluated. nih.gov The results indicated a critical difference based on the saturation of the quinoline ring system. N-alkyl 1,2,3,4-tetrahydroquinoline derivatives showed no significant antibiotic or antimycotic activity. nih.gov In contrast, their fully saturated counterparts, (±)-trans-N-alkylperhydroquinolines, exhibited high antifungal activity, particularly those with alkyl chains of 10 to 12 carbons. nih.gov The mechanism for the active perhydroquinoline derivatives was identified as the inhibition of Δ8,7-isomerase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Further studies have identified other tetrahydroquinoline-based structures with antifungal potential. A series of 1,2,3,4-tetrahydroquinolines derived from 4-Aminobenzenesulfonamide were found to be active against Candida albicans and Aspergillus niger. semanticscholar.org Additionally, certain 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines showed appreciable activity against C. albicans. researchgate.net

Table 1: Antifungal Activity of Selected Tetrahydroquinoline Derivatives

| Derivative Class | Target Organism | Mechanism of Action | Key Finding | Citation |

| Chalcone-piperazine-tetrahydroquinoline | Phytophthora capsici | Succinate Dehydrogenase (SDH) Inhibition | Compound H4 (EC50 = 5.2 µg/mL) is more potent than control fungicides. | nih.gov |

| N-Alkyl-1,2,3,4-tetrahydroquinolines | Various | Not Applicable | No significant antifungal activity observed. | nih.gov |

| 4-Aminobenzenesulfonamide-tetrahydroquinolines | Candida albicans, Aspergillus niger | Not specified | Compounds showed significant antimicrobial activity. | semanticscholar.org |

| 2-Amino-3-cyano-8-methyl-tetrahydroquinolines | Candida albicans | Not specified | Appreciable antifungal activity was exhibited. | researchgate.net |

Inhibition of Bacterial Virulence Factors (e.g., Swarming Motility of Pseudomonas aeruginosa)

Targeting bacterial virulence—the mechanisms by which bacteria cause disease—is an emerging strategy to combat infections without inducing rapid resistance. While studies focusing specifically on 4-methyl-5,6,7,8-tetrahydroquinoline's effect on the swarming motility of P. aeruginosa are limited, research into related heterocyclic scaffolds demonstrates the potential of this chemical class to inhibit various virulence factors. furman.edu

For instance, researchers identified a 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analog as an inhibitor of streptokinase expression in Group A Streptococcus. furman.edu Streptokinase is a critical virulence factor that allows the bacteria to dissolve blood clots. furman.edu Further development of this scaffold led to compounds that also demonstrated efficacy against biofilm formation in Staphylococcus aureus, representing a promising additional mode of action. furman.edu

Other studies on natural product derivatives have shown that they can disrupt bacterial virulence through multiple mechanisms. Tetrandrine derivatives, for example, have been shown to damage the bacterial membrane, induce the production of reactive oxygen species (ROS), and bind to bacterial DNA in S. aureus. acs.org Similarly, flavonoids have been found to inhibit the function of enzymes like sortase A, which anchors virulence factors to the cell wall, and to disrupt the production of the extracellular polymeric substance (EPS) that forms the matrix of biofilms. nih.gov These examples highlight that quinoline-related heterocyclic structures are actively being explored as inhibitors of bacterial virulence.

Anti-inflammatory and Analgesic Properties

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that leads to inflammatory responses, primarily through its central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govbenthamscience.com Inhibition of the p38 MAPK pathway is therefore considered a promising strategy for treating inflammatory diseases. nih.govgoogle.com

Research has demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline can modulate these inflammatory pathways. A study investigating a series of novel 1,2,3,4-tetrahydroquinoline derivatives with N-alkanoyl, N-benzoyl, or chlorobenzoyl substituents found that they could inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov The compounds inhibited the release of IL-6, TNF-α, and nitric oxide (NO) in a concentration-dependent manner. nih.gov The most potent compound, ELC-D-2 , also reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects was found to be the suppression of the NF-κB and JNK signaling pathways. nih.gov

While not a direct inhibition of p38, the suppression of the related JNK pathway and the master inflammatory regulator NF-κB shows that the tetrahydroquinoline scaffold can effectively intercept key inflammatory signaling cascades. nih.gov The development of p38 MAPK inhibitors often involves various heterocyclic structures, and pyridinylimidazoles are considered the archetypal small molecule inhibitors in this class. benthamscience.comresearchgate.net

The development of non-opioid analgesics is a major goal in pain management to avoid the side effects associated with opioid receptor activation. scienceopen.com Ion channels, which are fundamental to neuronal excitability and pain signal transmission, represent key non-opioid targets. metrionbiosciences.com The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in particular, is a well-established target for developing new pain therapies. researchgate.net

The tetrahydroquinoline scaffold is being explored in this area. A patent for novel compounds targeting the TAAR1 receptor listed rac-8-bromo-4-methyl-5,6,7,8-tetrahydroquinoline as a reference example in a synthesis scheme for compounds related to TRPA1 inhibitor research. google.com This suggests a connection between tetrahydroquinoline derivatives and the development of ion channel modulators for pain.

It is noteworthy that the versatile tetrahydroquinoline scaffold is also being investigated for its interaction with opioid receptors, representing a different approach to analgesia. Studies have identified tetrahydroquinoline derivatives that act as potent µ-opioid receptor (MOR) antagonists. nih.gov Other research has focused on creating balanced, bifunctional ligands that act as MOR agonists and δ-opioid receptor (DOR) antagonists, a profile that may reduce side effects like tolerance and dependence. nih.gov These parallel lines of research underscore the utility of the tetrahydroquinoline structure in designing molecules that modulate pain through both non-opioid (ion channel) and opioid pathways.

Other Pharmacological Activities

The exchange protein directly activated by cAMP (EPAC) is a guanine (B1146940) nucleotide exchange factor and a key sensor for the second messenger cyclic AMP (cAMP). nih.govmdpi.com EPAC proteins are involved in numerous cellular processes, including cell adhesion, insulin (B600854) secretion, and cardiac hypertrophy, making them attractive therapeutic targets. acs.org

A specific tetrahydroquinoline analog, CE3F4 , has been identified as a potent and selective inhibitor of EPAC1. nih.govacs.org CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde) was discovered through a high-throughput screening campaign and was found to block EPAC1's ability to activate its downstream effector, Rap1. researchgate.netmdpi.com

Detailed mechanistic studies revealed that CE3F4 acts as an uncompetitive inhibitor with respect to cAMP. mdpi.com This means it does not compete with cAMP for its binding site but rather binds to the EPAC1-cAMP complex to prevent its function. mdpi.com Structure-activity relationship (SAR) studies have elucidated the key molecular features required for its inhibitory activity. nih.govacs.org The N-formyl group on position 1 and the bromine atom on position 5 of the tetrahydroquinoline ring are critical for its function. researchgate.netnih.gov Removing the formyl group or replacing it with an acetyl group results in a loss of activity. acs.org Furthermore, the stereochemistry at the C-2 methyl group is important, with the (R)-enantiomer of CE3F4 being approximately twice as potent as the racemic mixture and about 10-fold more potent than the (S)-enantiomer. mdpi.comnih.gov

Table 2: Structure-Activity Relationship of CE3F4 Analogs as EPAC1 Inhibitors

| Compound/Analog | Key Structural Features | Relative Potency | Citation |

| CE3F4 | N-formyl, 5,7-dibromo, 6-fluoro | Baseline Potent Inhibitor | nih.gov, acs.org |

| Analog 6 | N-formyl, 5-bromo, 6-fluoro | ~4-fold less potent than CE3F4 | acs.org |

| Analog 3 | N-formyl, 6-fluoro (no Br) | ~3-fold less potent than Analog 6 | acs.org |

| Analog 7 | 5,7-dibromo, 6-fluoro (no N-formyl) | Loss of activity | acs.org |

| Analog 9 | N-acetyl, 5,7-dibromo, 6-fluoro | Loss of activity | acs.org |

| (R)-CE3F4 | (R)-enantiomer of CE3F4 | ~2-fold more potent than racemic CE3F4; ~10-fold selective for EPAC1 vs EPAC2. | nih.gov, mdpi.com |

| (S)-CE3F4 | (S)-enantiomer of CE3F4 | ~10-fold less potent than (R)-CE3F4 | mdpi.com |

Potential for Anti-HIV-1 Activity

Derivatives of 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk] mdpi.comthieme-connect.debenzodiazepin-2(1H)-one (TIBO), which incorporate a structure related to tetrahydroquinoline, have been identified as significant inhibitors of HIV-1 replication. These compounds function by targeting the virus's reverse transcriptase enzyme. mdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying the most potent analogues.

Research into substitutions on the TIBO structure revealed that the placement of methyl groups plays a critical role in anti-HIV-1 activity. Specifically, 5-mono-methyl-substituted and 7-mono-methyl-substituted analogues were consistently found to be the most active compounds. mdpi.com While less potent, the unsubstituted, 4-mono-substituted, and certain di-methyl-substituted analogues also demonstrated significant inhibitory effects against the cytopathic effects of HIV-1 in MT-4 cells. mdpi.com However, other substitution patterns, such as trans-4,5-di-methyl and various fused ring analogues, showed no notable activity. mdpi.com

Further investigations into the five-membered urea (B33335) ring of the TIBO structures showed that replacing the urea oxygen with sulfur or selenium to create the corresponding thiourea (B124793) or selenourea (B1239437) derivatives led to enhanced activity. researchgate.net A direct comparison between urea and thiourea derivatives consistently showed the latter to be more active. researchgate.net One of the most potent compounds in this series, a thiourea derivative, exhibited an IC₅₀ of 0.012 microM, a potency comparable to the established antiretroviral drug AZT. researchgate.net

Table 1: Anti-HIV-1 Activity of TIBO Derivatives

| Compound Class | Substitution Pattern | Observed Activity |

|---|---|---|

| TIBO Analogues | 5-mono-Me-substituted | Consistently most active mdpi.com |

| TIBO Analogues | 7-mono-Me-substituted | Consistently most active mdpi.com |

| TIBO Analogues | 4,5,7-unsubstituted | Significant activity mdpi.com |

| TIBO Analogues | cis-5,7-di-Me-substituted | Significant activity mdpi.com |

| TIBO Analogues | trans-4,5-di-Me-substituted | No noticeable activity mdpi.com |

Antiulcer and Antisecretory Activities

A series of 5,6,7,8-tetrahydroquinoline (B84679) derivatives, specifically those containing nitrile and thioamide functional groups at the 8-position, have demonstrated potent antiulcer and antisecretory properties. These compounds were found to be effective inhibitors of basal gastric secretion in pylorus-ligated rats and provided protection against gastric erosions induced by cold-restraint stress. nih.gov

Molecular manipulation and SAR studies identified key structural features necessary for this activity. The most critical requirements were found to be the presence of a pyridine (B92270) nitrogen with an available lone pair of electrons and a primary or secondary thioamide group. nih.gov Additionally, a six-membered carbocyclic ring with minimal steric hindrance around the 8-position was deemed desirable for optimal activity. nih.gov These findings highlight the specific chemical characteristics of the tetrahydroquinoline scaffold that contribute to its gastroprotective effects.

Table 2: Structure-Activity Relationship for Antiulcer Activity

| Structural Requirement | Importance | Rationale |

|---|---|---|

| Pyridine Nitrogen | Essential | Availability of lone pair electrons is crucial for activity. nih.gov |

| Primary/Secondary Thioamide | Essential | A key functional group for inhibiting gastric secretion. nih.gov |

| Six-Membered Carbocyclic Ring | Desirable | Provides the core scaffold. nih.gov |

Enzyme Inhibition (e.g., Lipoxygenase)

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are lipid mediators heavily involved in inflammatory processes. thieme-connect.de Inhibition of this enzyme is a therapeutic strategy for a variety of inflammatory diseases. Research has shown that quinoline structures can act as inhibitors of leukotriene biosynthesis. thieme-connect.de

Specifically, studies on pyridazino[4,5-c]quinolines, which are complex heterocyclic systems derived from a quinoline core, have been conducted to investigate their lipoxygenase inhibition. The investigation of tricyclic hydroxamic acids derived from this scaffold showed only weak inhibition of 5-lipoxygenase. researchgate.net This suggests that while the broader quinoline class has potential, the specific arrangement in these pyridazino derivatives was not optimal for potent 5-LOX inhibition.

Table 3: Lipoxygenase Inhibition by Quinoline-Related Compounds

| Compound Class | Specific Derivative(s) | Lipoxygenase Inhibition Finding |

|---|---|---|

| Pyridazino[4,5-c]quinolines | Tricyclic hydroxamic acids | Weak inhibition of 5-lipoxygenase observed. researchgate.net |

| General Quinolines | N/A | Quinolines, in general, have been found to inhibit leukotriene biosynthesis. thieme-connect.de |

Structure Activity Relationship Sar and Computational Studies of 4 Methyl 5,6,7,8 Tetrahydroquinoline Analogs

Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of 4-methyl-5,6,7,8-tetrahydroquinoline analogs is profoundly influenced by their structural characteristics. Systematic modifications of the core scaffold have helped to identify key motifs that are essential for their pharmacological effects.

The type and placement of substituents on the tetrahydroquinoline ring system play a pivotal role in modulating the biological activity of these compounds. researchgate.net Research has shown that the introduction of various functional groups, such as methyl, cyano, aryl, and halogen moieties, can significantly alter their potency and selectivity. lookchem.com

For instance, in a study of tetrahydroquinoline analogs as EPAC inhibitors, the addition of bromine atoms to the phenyl ring was found to be crucial for activity. nih.gov The 5-bromo-substituted analog was approximately three times more potent than the unsubstituted analog, and the 5,7-dibromo analog was about four times more potent than the monobromo version. nih.gov However, the addition of a third bromine atom at the C-8 position led to a decrease in activity, highlighting the precise structural requirements for optimal inhibition. nih.gov

Furthermore, the nature of the substituent on the nitrogen atom of the tetrahydroquinoline ring is also critical. Replacing a formyl group with an acetyl group or removing the formyl group altogether resulted in a loss of inhibitory activity against EPAC1. nih.gov In the context of farnesyltransferase inhibitors, initial SAR studies focused on the effect of alkyl group substitution on the C-3 nitrogen of a benzenesulfonamide-derivatized tetrahydroquinoline scaffold. lookchem.com

The introduction of a cyano group at the 6-position of the tetrahydroquinoline ring was a key modification in the development of potent farnesyltransferase inhibitors. lookchem.com This strategic placement, combined with other substitutions, led to compounds with significant biological activity.

A summary of the influence of various substituents on the biological activity of tetrahydroquinoline analogs is presented in the table below.

| Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 6-Fluoro-2-methyltetrahydroquinoline | Bromo | 5 | ~3-fold increase in potency (EPAC1 inhibition) | nih.gov |

| 6-Fluoro-2-methyltetrahydroquinoline | Dibromo | 5,7 | ~4-fold increase in potency compared to monobromo (EPAC1 inhibition) | nih.gov |

| 6-Fluoro-2-methyltetrahydroquinoline | Tribromo | 5,7,8 | ~2.5-fold loss of activity compared to dibromo (EPAC1 inhibition) | nih.gov |

| Tetrahydroquinoline | Acetyl (vs. Formyl) | N-1 | Loss of activity (EPAC1 inhibition) | nih.gov |

| Tetrahydroquinoline | Cyano | 6 | Key for potent farnesyltransferase inhibition | lookchem.com |

| Tetrahydroquinoline | 2-Pyridylsulfonamides | - | Best activity profile for farnesyltransferase inhibition | lookchem.com |

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of 4-methyl-5,6,7,8-tetrahydroquinoline analogs can have a profound impact on their activity. nih.gov The spatial arrangement of atoms in a molecule can dictate how it interacts with its biological target, leading to significant differences in potency and efficacy between enantiomers or diastereomers. nih.govmdpi.com

In the investigation of tetrahydroquinoline-based EPAC inhibitors, the R and S isomers of various analogs were evaluated. nih.gov It was observed that the presence of a formyl group on the nitrogen atom made the R analogs more potent than the S analogs. For example, the R-enantiomer of the 5-bromo-substituted analog was approximately three times more potent than its corresponding S-enantiomer. nih.gov Conversely, in the absence of the formyl group, the S analog was found to be about seven times more potent than the R analog. nih.gov This demonstrates a clear stereochemical preference that is dependent on the nature of other substituents in the molecule.

The synthesis of enantiomerically pure tetrahydroquinoline intermediates is often a crucial step in developing stereospecific therapeutic agents. lookchem.com Covalent resolution processes have been employed to separate racemic mixtures and obtain the desired enantiomers for further derivatization and biological testing. lookchem.com The differential activity of these stereoisomers underscores the importance of a three-dimensional understanding of the ligand-receptor binding interactions.

The table below summarizes the effect of stereochemistry on the biological activity of selected tetrahydroquinoline analogs.

| Analog | Stereoisomer | Biological Target | Relative Potency | Reference |

|---|---|---|---|---|

| 5-Bromo-6-fluoro-2-methyl-1-formyl-tetrahydroquinoline | R | EPAC1 | ~3-fold more potent than S | nih.gov |

| 5-Bromo-6-fluoro-2-methyl-tetrahydroquinoline | S | EPAC1 | ~7-fold more potent than R | nih.gov |

The fusion of additional rings to the 4-methyl-5,6,7,8-tetrahydroquinoline core can significantly alter the molecule's three-dimensional shape, rigidity, and electronic properties, thereby influencing its pharmacological profile. acs.orgnih.gov These fused systems can lead to novel compounds with enhanced or altered biological activities.

Tricyclic tetrahydroquinolines, for example, have been identified as hits in various high-throughput screening campaigns. acs.orgnih.gov However, it is important to note that some fused tetrahydroquinolines have been flagged as potential pan-assay interference compounds (PAINS), suggesting that their observed activity may be due to non-specific interactions or compound reactivity. acs.orgnih.gov Specifically, the cyclopentene (B43876) ring double bond in certain fused tricyclic tetrahydroquinolines has been identified as a potential source of reactivity and degradation. acs.orgnih.gov

Despite these concerns, the strategic design of fused ring systems continues to be a valid approach for developing novel therapeutic agents. For instance, the synthesis of ring-fused tetrahydroquinolines through catalytic enantioselective intramolecular reactions has been reported as an efficient method for creating complex and stereochemically defined molecules. nih.gov These rigid structures can provide a better fit for specific binding pockets in target proteins, potentially leading to higher potency and selectivity.

The development of pyrazolo[3,4-b]quinolin-3-amine and 4-(4-methoxyphenyl)-5,6,7,8-tetrahydroisoxazolo[3,4-b]quinolin-3-amine from a tetrahydroquinoline precursor demonstrates the successful generation of fused heterocyclic systems with promising anticancer activity. nih.gov

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are invaluable tools in modern drug discovery, enabling the prediction of how a ligand might interact with its biological target. mdpi.comnyu.edu These methods provide insights into the binding modes and affinities of 4-methyl-5,6,7,8-tetrahydroquinoline analogs, guiding the rational design of more effective compounds. mdpi.com

Molecular docking studies have been instrumental in understanding the interactions between tetrahydroquinoline derivatives and various protein targets, including p38 mitogen-activated protein kinase (MAPK), Transient Receptor Potential Ankyrin 1 (TRPA1), and Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govnih.govnih.gov

For instance, docking studies of tetrahydroisoquinoline derivatives with the KRas and VEGF receptors have helped to elucidate the binding interactions with amino acid residues in the active site. nih.gov In one study, the carbonyl oxygen atoms of active compounds were shown to form hydrogen bonds with the hydroxyl groups of THR 74 (A) in the receptor. nih.gov

In the context of p38 MAPK, while specific docking studies with 4-methyl-5,6,7,8-tetrahydroquinoline were not found, the general role of p38 MAPK in cellular stress responses makes it a relevant target for inhibitors. nih.gov Cannabinoids, for example, have been shown to activate p38 MAPK through CB1 receptors. nih.gov

Regarding the TRP channels, which are involved in pain and inflammation, dual antagonists of TRPA1 and TRPV1 are of significant interest. nih.gov Although specific docking studies for 4-methyl-5,6,7,8-tetrahydroquinoline with these channels were not detailed in the provided results, the general principles of ligand-receptor interactions with these channels are well-studied. nih.govmdpi.comscispace.com For example, capsaicin, a well-known TRPV1 agonist, binds within a pocket formed by several transmembrane helices, and its vanillyl group interacts with specific tyrosine residues. mdpi.com

The insights gained from molecular docking simulations are crucial for the rational design of new and improved analogs. mdpi.comnih.gov By understanding the key interactions between a ligand and its receptor, medicinal chemists can strategically modify the ligand's structure to enhance binding affinity and selectivity.

In a study focused on developing inhibitors for the anti-cancer target Lysine-specific demethylase 1 (LSD1), 3D-QSAR models and molecular docking were used to design seven novel tetrahydroquinoline derivatives with predicted higher activity than the template molecule. mdpi.comnyu.edu The docking results, consistent with the predicted activity, suggested that the new compounds could have better inhibitory effects against LSD1. mdpi.com The improved performance of the designed compounds was attributed to the introduction of amino and hydrophobic groups. mdpi.comnyu.edu

Similarly, in the design of novel quinoline-based bis-chalcones as potential antitumor agents, docking studies were performed on selected derivatives, revealing favorable binding energies in the active sites of proteins involved in carcinogenic pathways. nih.gov

This iterative process of computational analysis followed by synthetic modification and biological testing is a cornerstone of modern drug discovery, allowing for the more efficient development of potent and selective therapeutic agents based on the 4-methyl-5,6,7,8-tetrahydroquinoline scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For analogs of 4-Methyl-5,6,7,8-tetrahydroquinoline, QSAR has been instrumental in deciphering the structural requirements for various therapeutic effects.

The development of predictive QSAR models allows for the virtual screening and optimization of lead compounds, thereby accelerating the drug design process. For tetrahydroquinoline derivatives, several statistically significant QSAR models have been established to predict their efficacy against various biological targets.

A notable example involves a study on 40 tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in anticancer research. researchgate.netunesp.br In this research, three-dimensional QSAR (3D-QSAR) models, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed. researchgate.netunesp.br These models demonstrated robust predictive power, which is essential for guiding the design of novel and more potent inhibitors. researchgate.netunesp.br

The statistical validation of these models is crucial for ensuring their reliability. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.778 and a predictive correlation coefficient (R²pred) of 0.709. researchgate.netunesp.br The CoMSIA model showed similarly strong predictive ability with a q² of 0.764 and an R²pred of 0.713. researchgate.netunesp.br Generally, a q² value greater than 0.5 indicates good internal validation, while an R²pred value greater than 0.6 suggests good external predictive power. researchgate.net

Another QSAR study focused on tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties as potential anti-epidermal growth factor receptor (EGFR) agents for treating human lung cancer cell lines (A549). The developed QSAR model was statistically significant, with a high correlation coefficient (R²) of 0.9525 and an adjusted R² of 0.9314.

Table 1: Statistical Parameters of Predictive QSAR Models for Tetrahydroquinoline Analogs

| Model Type | Target | q² | R²pred | R² | Reference |

|---|---|---|---|---|---|

| CoMFA | LSD1 | 0.778 | 0.709 | - | researchgate.netunesp.br |

| CoMSIA | LSD1 | 0.764 | 0.713 | - | researchgate.netunesp.br |

q²: Cross-validated correlation coefficient; R²pred: Predictive correlation coefficient; R²: Correlation coefficient.

A key outcome of QSAR studies is the identification of specific physicochemical properties, or descriptors, that influence the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

In the 3D-QSAR study of LSD1 inhibitors, contour maps generated from the CoMFA and CoMSIA models provided insights into the structural modifications that could enhance inhibitory activity. researchgate.net For instance, the models indicated that introducing halogen atoms (F, Cl) or amino groups in specific regions, and hydrophobic groups like methyl in other areas, would be favorable for activity. researchgate.net This information guided the design of seven new tetrahydroquinoline derivatives with potentially higher potency. researchgate.net

For the tetrahydroquinoline derivatives studied as anti-EGFR agents, the QSAR model revealed that descriptors such as the partition coefficient (LogP) and the number of hydrogen bond acceptors (HBA) had a negative correlation with the inhibitory action. This suggests that lower lipophilicity and fewer hydrogen bond acceptors might be beneficial for the efficacy of these specific analogs.

A separate QSAR investigation on tetrahydroquinoline analogues as inhibitors of Plasmodium falciparum protein farnesyltransferase (Pf-PFT) identified molecular potential energy and partially charged van der Waals surface areas as critical descriptors. researchgate.net The study suggested that a molecular arrangement with minimal energy and low charged surfaces is optimal for Pf-PFT inhibitory activity, and that less hydrophobic compounds are generally preferred. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, used to filter out candidate compounds with unfavorable pharmacokinetic or toxicity profiles, thereby reducing late-stage attrition.

The "drug-likeness" of a compound is often assessed using criteria such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors. In silico tools are widely used to calculate these properties for novel compounds.

A study evaluating a series of tetrahydroquinoline derivatives with pyrazole and hydrazide moieties for their anti-lung cancer potential included a comprehensive in silico ADMET screening. unesp.br The analysis predicted various pharmacokinetic properties, including gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. The results indicated that several of the tested compounds exhibited favorable drug-like characteristics and pharmacokinetic profiles. For instance, compounds C1 and C9 were highlighted for having superior drug-likeness and pharmacokinetic properties compared to others in the series. unesp.br

Table 2: Predicted Drug-Likeness and Pharmacokinetic Properties of Selected Tetrahydroquinoline Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | GI Absorption | BBB Permeant | Reference |

|---|---|---|---|---|---|---|---|

| C1 | 308.78 | 4.35 | 3 | 0 | High | Yes | unesp.br |

| C2 | 322.40 | 3.19 | 4 | 2 | High | Yes | unesp.br |

| C9 | 358.84 | 4.41 | 4 | 1 | High | No | unesp.br |

Data sourced from a study on tetrahydroquinoline derivatives as anti-lung cancer agents. unesp.br

Predicting potential toxicity early in the drug development pipeline is critical to avoid costly failures. In silico models can estimate various toxicological endpoints, including cardiotoxicity (such as hERG inhibition), hepatotoxicity, mutagenicity, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

In the ADMET screening of tetrahydroquinoline derivatives, the ProTox-II web server was utilized to predict toxicity profiles, including LD50 values and potential organ toxicity. unesp.br The analysis revealed varying levels of predicted toxicity among the analogs. For example, while some compounds were predicted to be non-carcinogenic and non-mutagenic, others showed potential for hepatotoxicity or immunotoxicity. unesp.br Notably, compounds C1 and C9, which showed good pharmacokinetic profiles, were also predicted to have a more favorable toxicity profile compared to other analogs in the study. unesp.br

The potential for drug-drug interactions is often assessed by predicting the inhibition of key CYP450 isoforms. While specific data for 4-Methyl-5,6,7,8-tetrahydroquinoline analogs is limited in the provided context, general in silico ADMET studies on related heterocyclic compounds often include predictions for inhibitors of major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Table 3: Predicted Toxicity Profile of Selected Tetrahydroquinoline Analogs

| Compound ID | Predicted LD50 (mg/kg) | Toxicity Class | Hepatotoxicity | Carcinogenicity | Mutagenicity | Immunotoxicity | Reference |

|---|---|---|---|---|---|---|---|

| C1 | 753 | 4 | Inactive | Inactive | Inactive | Inactive | unesp.br |

| C2 | 1000 | 4 | Inactive | Active | Active | Active | unesp.br |

| C9 | 750 | 4 | Inactive | Inactive | Inactive | Inactive | unesp.br |

Toxicity Class: 4 (Harmful if swallowed), 5 (May be harmful if swallowed). Data sourced from a study on tetrahydroquinoline derivatives as anti-lung cancer agents. unesp.br

Applications of 4 Methyl 5,6,7,8 Tetrahydroquinoline in Advanced Chemical Sciences

Role in Catalysis and Asymmetric Synthesis

The tetrahydroquinoline framework is a key structural motif in the design of chiral ligands and organocatalysts, facilitating a range of stereoselective transformations.

Chiral Ligands for Transition Metal Complexes in Asymmetric Transfer Hydrogenation

While direct applications of 4-methyl-5,6,7,8-tetrahydroquinoline in this context are not extensively documented, its close structural analogs, particularly chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, have proven to be highly effective ligands in asymmetric transfer hydrogenation (ATH). For instance, a chiral diamine ligand known as Me-CAMPY, which is a 2-methyl substituted analogue of 8-amino-5,6,7,8-tetrahydroquinoline, has been successfully employed in rhodium and iridium complexes for the ATH of various substrates. mdpi.comnih.govresearchgate.netunimi.it

These metal complexes, particularly those with rhodium, have demonstrated high reactivity and enantioselectivity in the reduction of 1-aryl-3,4-dihydroisoquinolines, which are crucial intermediates for the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.net The presence of the methyl group on the quinoline (B57606) ring, as seen in Me-CAMPY, can influence the steric and electronic properties of the resulting metal complex, thereby impacting its catalytic performance. mdpi.com Research has shown that rhodium catalysts bearing these ligands can achieve high conversions, with enantiomeric excesses (ee) reaching up to 69% in certain cases, particularly with the use of additives like lanthanum triflate (La(OTf)3). mdpi.comnih.gov

Table 1: Performance of Me-CAMPY Derived Rhodium Catalyst in Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

| Substrate | Catalyst | Additive | Conversion (%) | ee (%) |

| 1-phenyl-3,4-dihydroisoquinoline | [RhCp*Cl(Me-CAMPY)]Cl | La(OTf)3 | >99 | 69 |

Data sourced from a study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.comnih.gov

This research underscores the potential of chiral derivatives of the 4-methyl-5,6,7,8-tetrahydroquinoline scaffold to serve as effective ligands in transition metal-catalyzed asymmetric reactions.

Organocatalytic Applications

The tetrahydroquinoline motif is also explored in the realm of organocatalysis. While specific organocatalytic applications of 4-methyl-5,6,7,8-tetrahydroquinoline are still an emerging area of research, the broader class of tetrahydroquinolines is involved in organocatalytic transformations. For example, the synthesis of tetrahydroquinolines can be achieved through organocatalytic methods, such as the visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and activated alkenes, which proceeds via a catalytic electron donor-acceptor (EDA) complex. nih.govacs.org This highlights the potential for the tetrahydroquinoline core to participate in and be synthesized by organocatalytic processes. The development of chiral phosphoric acids has also enabled the enantioselective synthesis of tetrahydroquinolines through dehydrative cyclization and asymmetric reduction cascades. organic-chemistry.org

Precursors for Polyheterocycles and Advanced Materials

The structural framework of 4-methyl-5,6,7,8-tetrahydroquinoline makes it an ideal starting material for the construction of more complex, fused heterocyclic systems and advanced materials with unique properties.

Synthesis of Photoluminescent Materials

Derivatives of the tetrahydroquinoline skeleton have been identified as key intermediates in the synthesis of polyheterocyclic compounds exhibiting photoluminescence. For instance, 6,7-dihydro-5H-quinolin-8-one, a close structural relative of 4-methyl-5,6,7,8-tetrahydroquinoline, is a known precursor for creating photoluminescent polyheterocycles. researchgate.net The design of organic materials for optoelectronic applications often relies on the electronic delocalization between chromophores, a feature that can be engineered into fused heterocyclic systems derived from tetrahydroquinolines. researchgate.net The synthesis of such materials often involves creating extended π-conjugated systems, where the tetrahydroquinoline moiety can serve as a foundational building block.

Building Blocks for Complex Organic Molecules

The reactivity of the tetrahydroquinoline ring system allows for its use as a versatile building block in the synthesis of complex organic molecules, including fused heterocyclic systems. The Friedländer annulation and other multicomponent reactions are common strategies to construct fused 5,6,7,8-tetrahydroquinolines. researchgate.net For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be used to synthesize pyrimido[4,5-b]quinolines, a class of compounds with known biological activities. chembk.com Furthermore, various synthetic methods have been developed to create fused tetracyclic systems containing a quinoline nucleus, which are prevalent in bioactive natural products and pharmaceuticals. nih.gov These methods include domino reactions, microwave-assisted synthesis, and various catalyzed cyclization reactions. nih.gov

Significance in Natural Product Synthesis and Medicinal Chemistry Lead Discovery

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and pharmacologically active compounds. mdpi.comresearchgate.net

4-Methyl-5,6,7,8-tetrahydroquinoline itself is a naturally occurring alkaloid that has been isolated from the roots of Glycyrrhiza uralensis Fisch, a plant commonly known as licorice. medchemexpress.comphytobank.ca Glycyrrhiza species are a rich source of bioactive compounds, and a comprehensive study of Glycyrrhiza uralensis led to the isolation of 122 compounds, including various phenolics and alkaloids. researchgate.netcatalysis.com.uanih.gov While the specific biological activities of 4-methyl-5,6,7,8-tetrahydroquinoline from this source are not extensively detailed in the available literature, the general class of tetrahydroquinoline alkaloids exhibits a wide range of biological properties. researchgate.net

The tetrahydroquinoline core is a key pharmacophore in numerous bioactive molecules. nih.gov Its structural features allow for diverse substitutions, leading to a wide chemical space for drug discovery. Libraries of tetrahydroquinoline derivatives have been synthesized and screened for various biological activities, leading to the identification of compounds with potential as neurotropic agents and other therapeutic applications. researchgate.netnih.gov The development of efficient synthetic routes to substituted tetrahydroquinolines is therefore a significant area of research in medicinal chemistry. organic-chemistry.orgresearchgate.net

Isolation from Natural Sources (e.g., Glycyrrhiza uralensis Fisch)

4-Methyl-5,6,7,8-tetrahydroquinoline is a tetrahydroquinoline alkaloid that has been identified and isolated from natural sources. Specifically, it has been found in the roots of Glycyrrhiza uralensis Fisch, a plant species commonly known as Chinese licorice. medchemexpress.com The isolation of this compound from a plant source highlights its role as a natural product. The process of isolating natural products from plants like Glycyrrhiza uralensis typically involves extraction of the plant material with a suitable solvent, followed by various chromatographic techniques to separate and purify the individual chemical constituents. mdpi.com While the detailed isolation procedure for this specific compound from this particular plant is not extensively documented in the provided search results, the general methodology for isolating alkaloids from plant matter is well-established.

The table below provides a summary of the natural source from which 4-Methyl-5,6,7,8-tetrahydroquinoline has been isolated.

| Natural Source | Plant Part | Compound Class |

| Glycyrrhiza uralensis Fisch | Roots | Tetrahydroquinoline Alkaloid |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's synthetic strategies to create complex molecules. For the synthesis of tetrahydroquinolines, including 4-substituted derivatives like 4-Methyl-5,6,7,8-tetrahydroquinoline, several biomimetic approaches have been developed. These methods often involve cascade reactions that efficiently build the heterocyclic core. dicp.ac.cn

One prominent biomimetic strategy involves the asymmetric reduction of quinoline precursors. dicp.ac.cndicp.ac.cn This approach is inspired by biological hydrogenation reactions that utilize coenzymes like NAD(P)H. In the laboratory, this can be replicated using a combination of a metal catalyst and a hydrogen donor. For instance, a one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinoline derivatives with high yields and enantioselectivities. dicp.ac.cn This method includes an acid-catalyzed and ruthenium-catalyzed formation of the aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction. dicp.ac.cn

Another approach focuses on the direct functionalization of the tetrahydroquinoline core. Research has led to the development of a general and selective deprotonation functionalization reaction of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide (B1221513) ligands. chemrxiv.orgnih.gov While not strictly biomimetic in the traditional sense of mimicking a specific enzymatic pathway, this method allows for the late-stage installation of substituents at the 4-position of the tetrahydroquinoline skeleton, a strategy that mirrors the functionalization of core scaffolds in natural product biosynthesis. chemrxiv.orgnih.gov

The table below outlines key aspects of biomimetic synthesis approaches applicable to 4-substituted tetrahydroquinolines.

| Synthesis Approach | Key Features | Potential Application to 4-Methyl-5,6,7,8-tetrahydroquinoline |

| One-pot Cascade Biomimetic Reduction | - Employs a ruthenium catalyst and a chiral phosphoric acid. dicp.ac.cn- Mimics NAD(P)H-dependent biological reductions. dicp.ac.cn- Achieves high yields and enantioselectivities. dicp.ac.cn | Synthesis could start from a precursor that, upon cyclization and reduction, yields the 4-methyl substituted tetrahydroquinoline core. |

| Selective Deprotonation and Functionalization | - Utilizes organolithiums and phosphoramide ligands for selective deprotonation at the 4-position. chemrxiv.orgnih.gov- Allows for direct alkylation with alkyl halides. chemrxiv.orgnih.gov | The tetrahydroquinoline core could be synthesized first, followed by the introduction of the methyl group at the 4-position via this selective functionalization method. |

Conclusion and Future Research Directions

Summary of Current Research Advancements on 4-Methyl-5,6,7,8-tetrahydroquinoline

Research into 4-Methyl-5,6,7,8-tetrahydroquinoline and its broader class of tetrahydroquinoline (THQ) derivatives has revealed a scaffold of significant chemical and biological interest. Current advancements are largely concentrated in the realms of synthetic methodology and medicinal chemistry, with a growing focus on catalysis.

In synthetic chemistry, efficient methods for the creation of the tetrahydroquinoline core and its derivatives have been developed. These include one-pot multicomponent reactions, often utilizing catalysts like indium(III) chloride to facilitate [4+2] cycloaddition routes. researchgate.net Microwave-assisted synthesis has also been employed to produce novel 4-quinolinyl substituted 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, offering high yields in reduced reaction times. ijsrset.com Furthermore, domino reactions are recognized as a highly effective strategy for assembling the complex architecture of THQs from simple starting materials. nih.gov A key synthetic application has been the dehydrogenation of tetrahydroquinolines to form quinolines, which are valuable pharmacophores. Novel o-quinone-based catalyst systems, sometimes used with a Co(salophen) cocatalyst, have been shown to efficiently facilitate this transformation under mild conditions, such as using ambient air at room temperature. acs.orgacs.org

The primary focus of research has been the exploration of the biological activities of THQ derivatives. These compounds have been extensively investigated for their potential as anticancer agents. researchgate.net For instance, certain novel tetrahydroquinolinone derivatives have demonstrated the ability to inhibit the growth of colorectal cancer cells by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Other derivatives have shown antiproliferative activity against a range of cancer cell lines, including breast, lung, ovarian, and cervical cancer. researchgate.netnih.govmdpi.com The mechanism often involves inducing apoptosis and disrupting cellular processes essential for tumor growth. nih.gov